molecular formula C11H11F3O B14840486 2-Cyclopropoxy-4-methyl-1-(trifluoromethyl)benzene

2-Cyclopropoxy-4-methyl-1-(trifluoromethyl)benzene

Cat. No.: B14840486
M. Wt: 216.20 g/mol
InChI Key: WXDWKQGRMIAREU-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-4-methyl-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C11H11F3O and a molecular weight of 216.20 g/mol . This compound features a benzene ring substituted with a cyclopropoxy group, a methyl group, and a trifluoromethyl group. It is used primarily in research and development settings, particularly in the fields of organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-4-methyl-1-(trifluoromethyl)benzene can be achieved through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-4-methyl-1-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopropoxybenzoic acid, while reduction can produce 2-cyclopropoxy-4-methylbenzene.

Scientific Research Applications

2-Cyclopropoxy-4-methyl-1-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-4-methyl-1-(trifluoromethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Additionally, the cyclopropoxy group can influence the compound’s binding affinity to its target, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropoxy-4-methyl-1-(trifluoromethyl)benzene is unique due to the presence of both a cyclopropoxy group and a trifluoromethyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various research applications.

Properties

Molecular Formula

C11H11F3O

Molecular Weight

216.20 g/mol

IUPAC Name

2-cyclopropyloxy-4-methyl-1-(trifluoromethyl)benzene

InChI

InChI=1S/C11H11F3O/c1-7-2-5-9(11(12,13)14)10(6-7)15-8-3-4-8/h2,5-6,8H,3-4H2,1H3

InChI Key

WXDWKQGRMIAREU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(F)(F)F)OC2CC2

Origin of Product

United States

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